3-Methylpentane-2,3-diol
Overview
Description
3-Methylpentane-2,3-diol is an organic compound with the molecular formula C6H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is a branched hydrocarbon, specifically a derivative of pentane, with a methyl group and two hydroxyl groups attached to the second and third carbon atoms, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpentane-2,3-diol can be synthesized through several methods. One common approach involves the hydration of 3-methyl-2-pentene. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the addition of water (H2O) across the double bond, resulting in the formation of the diol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-methyl-2-pentanone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the corresponding diol .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although already a diol, further reduction can lead to the formation of alkanes. This is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: 3-Methyl-2-pentanone or 3-methylpentanoic acid.
Reduction: Pentane derivatives.
Substitution: 3-Methylpentane-2,3-dichloride or 3-methylpentane-2,3-dibromide.
Scientific Research Applications
3-Methylpentane-2,3-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as diols are often substrates for oxidoreductases.
Medicine: While not a common pharmaceutical agent, it can be used in the synthesis of drug intermediates.
Industry: It serves as a solvent and an intermediate in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-methylpentane-2,3-diol largely depends on its chemical reactivity. The hydroxyl groups can participate in hydrogen bonding, making the compound a good solvent for polar substances. In biological systems, the diol can be oxidized by enzymes, leading to the formation of reactive intermediates that can further participate in metabolic pathways .
Comparison with Similar Compounds
2-Methylpentane-2,3-diol: Similar structure but with the methyl group on the second carbon.
3-Methyl-2,3-butanediol: A shorter carbon chain with similar functional groups.
2,3-Dimethyl-2,3-butanediol: A more branched structure with two methyl groups on the second and third carbons.
Uniqueness: 3-Methylpentane-2,3-diol is unique due to its specific branching and the position of its hydroxyl groups. This structure imparts distinct physical and chemical properties, such as boiling point, solubility, and reactivity, which differ from its isomers and other similar compounds .
Properties
IUPAC Name |
3-methylpentane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-4-6(3,8)5(2)7/h5,7-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWWHEFTJSHFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979743 | |
Record name | 3-Methylpentane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63521-37-9 | |
Record name | 3-Methyl-2,3-pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63521-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpentane-2,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063521379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylpentane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpentane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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